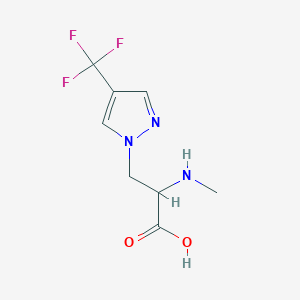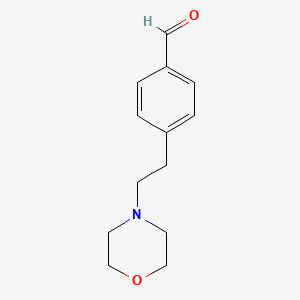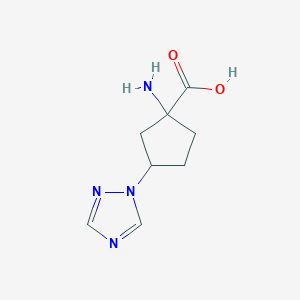
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that enhance efficiency and scalability. These methods are designed to optimize reaction conditions, reduce waste, and improve overall yield. The use of advanced technologies such as flow microreactors can further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of biological pathways and interactions.
Industry: Utilized in the production of advanced materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: Used as a pharmaceutical intermediate.
4-(Trifluoromethyl)benzeneboronic acid: Employed in cross-coupling reactions and as a reagent in organic synthesis.
Uniqueness
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is unique due to its specific structural features, including the trifluoromethyl group attached to a pyrazole ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H10F3N3O2 |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
2-(methylamino)-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c1-12-6(7(15)16)4-14-3-5(2-13-14)8(9,10)11/h2-3,6,12H,4H2,1H3,(H,15,16) |
Clave InChI |
ZKHXYQLQMBHUPG-UHFFFAOYSA-N |
SMILES canónico |
CNC(CN1C=C(C=N1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)





![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)




